3-(Furan-2-YL)-5-methoxybenzoic acid

Lipophilicity Drug-likeness Permeability

3-(Furan-2-YL)-5-methoxybenzoic acid (CAS 1261914-01-5) is a biaryl carboxylic acid derivative consisting of a benzoic acid core substituted with a furan-2-yl ring at the 3-position and a methoxy group at the 5-position. Its molecular formula is C12H10O4, with a molecular weight of 218.21 g/mol, a topological polar surface area (PSA) of 59.67 Ų, and a calculated partition coefficient (LogP) of 2.65, as catalogued in authoritative chemical databases.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 1261914-01-5
Cat. No. B3095141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-YL)-5-methoxybenzoic acid
CAS1261914-01-5
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC=CO2
InChIInChI=1S/C12H10O4/c1-15-10-6-8(11-3-2-4-16-11)5-9(7-10)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyKCJCINSCMOVOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-YL)-5-methoxybenzoic Acid (CAS 1261914-01-5): Structural Identity and Core Physicochemical Profile for Procurement


3-(Furan-2-YL)-5-methoxybenzoic acid (CAS 1261914-01-5) is a biaryl carboxylic acid derivative consisting of a benzoic acid core substituted with a furan-2-yl ring at the 3-position and a methoxy group at the 5-position. Its molecular formula is C12H10O4, with a molecular weight of 218.21 g/mol, a topological polar surface area (PSA) of 59.67 Ų, and a calculated partition coefficient (LogP) of 2.65, as catalogued in authoritative chemical databases . The compound belongs to the class of furan-substituted benzoic acids, which are widely employed as synthetic intermediates and building blocks in medicinal chemistry and materials science. Its substitution pattern—meta-furan and meta-methoxy relative to the carboxyl group—distinguishes it from other regioisomers and analogs, directly influencing key properties such as hydrogen-bonding capacity, lipophilicity, and molecular recognition potential.

Why Generic Substitution Is Inadequate for 3-(Furan-2-YL)-5-methoxybenzoic Acid in Research and Industrial Applications


In-class compounds such as 3-(furan-2-yl)benzoic acid, 4-(furan-2-yl)benzoic acid, 2-(furan-2-yl)-5-methoxybenzoic acid, and 3-(thiophen-2-yl)-5-methoxybenzoic acid cannot be interchanged with the target compound without altering critical properties. Even minor structural modifications—removal of the methoxy group, relocation of the furan ring from meta to ortho or para, or replacement of furan oxygen with sulfur—lead to measurable changes in lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and melting behaviour . These physicochemical differences directly affect solubility, permeability, metabolic stability, and target-binding complementarity, making generic substitution a risk for reproducibility, potency, and selectivity in biological assays and chemical syntheses. The quantitative evidence below demonstrates why scientific and industrial users must specifically procure 3-(furan-2-yl)-5-methoxybenzoic acid rather than a close analog.

Quantitative Differentiation of 3-(Furan-2-YL)-5-methoxybenzoic Acid from Its Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity and Molecular Weight Advantage Over the Demethoxy Analog 3-(Furan-2-yl)benzoic Acid

Compared to 3-(furan-2-yl)benzoic acid (CAS 35461-99-5), which lacks the 5-methoxy substituent, 3-(furan-2-yl)-5-methoxybenzoic acid exhibits a lower calculated LogP (2.65 vs. 3.16) and higher molecular weight (218.21 vs. 188.18 g/mol) . This indicates that the target compound is less lipophilic, potentially offering improved aqueous solubility and a different in vivo distribution profile, while the increased molecular weight and additional hydrogen-bond acceptor (the methoxy oxygen) may enhance target-binding interactions.

Lipophilicity Drug-likeness Permeability

Melting Point Differentiation from 4-(Furan-2-yl)benzoic Acid

4-(Furan-2-yl)benzoic acid (CAS 35461-98-4), the para-substituted regioisomer, has a reported melting point range of 230–234 °C . Although the melting point of 3-(furan-2-yl)-5-methoxybenzoic acid has not been experimentally determined in available databases, the introduction of the meta-methoxy group and the meta-furan substitution pattern typically depresses melting point relative to the more symmetrical para-isomer. This thermal difference is relevant for purification (recrystallization) and formulation development, where melting behaviour dictates processing conditions.

Thermal analysis Crystallinity Formulation

Regioisomeric Comparison with 2-(Furan-2-yl)-5-methoxybenzoic Acid: Identical Formula, Distinct Pharmacology

3-(Furan-2-yl)-5-methoxybenzoic acid and 2-(furan-2-yl)-5-methoxybenzoic acid (CAS 1261925-49-8) share the identical molecular formula, PSA (59.67 Ų), and computed LogP (2.65) . Despite these identical computed properties, the ortho-substituted regioisomer positions the furan ring adjacent to the carboxylic acid, enabling intramolecular hydrogen bonding and a distinct conformational profile that has been exploited in PTP1B inhibitor design. The meta-substituted target compound cannot form this intramolecular interaction, which may lead to divergent target selectivity, metabolic stability, and off-target profiles.

Regioisomerism Structure-activity relationship PTP1B

Heteroatom Comparison with 3-(Thiophen-2-yl)-5-methoxybenzoic Acid: TPSA and Lipophilicity Differences

Replacement of the furan oxygen with sulfur yields 3-(thiophen-2-yl)-5-methoxybenzoic acid (CAS 1261969-21-4). This single-atom change increases molecular weight from 218.21 to 234.27 g/mol, topological polar surface area from 59.67 to 74.8 Ų, and XLogP3 from 2.65 to 2.7 [1]. The higher TPSA of the thiophene analog suggests reduced passive membrane permeability, which can be advantageous or disadvantageous depending on the intended target compartment.

Bioisosterism TPSA Permeability

High-Value Application Scenarios for 3-(Furan-2-YL)-5-methoxybenzoic Acid Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity and Enhanced Solubility

The lower LogP (2.65) of 3-(furan-2-yl)-5-methoxybenzoic acid compared to the demethoxy analog (LogP 3.16) makes it a preferred scaffold when medicinal chemists seek to reduce lipophilicity-driven off-target binding and improve aqueous solubility. This is particularly relevant in fragment-based drug discovery and hit-to-lead campaigns where balanced physicochemical properties are paramount .

Chemical Biology: Regioisomerically Pure Probe for SAR Studies

Because the ortho isomer (2-(furan-2-yl)-5-methoxybenzoic acid) is a known pharmacophore for PTP1B inhibition, the meta-substituted target compound can serve as a negative control or a distinct chemotype in structure-activity relationship (SAR) studies. Its inability to form an intramolecular hydrogen bond with the carboxylic acid ensures a different binding mode, enabling researchers to dissect the contribution of regioisomerism to target engagement .

Synthetic Chemistry: Key Intermediate for Diversely Functionalized Biaryls

The carboxylic acid handle at the 1-position, combined with the furan ring at the 3-position and methoxy group at the 5-position, offers three orthogonal functionalization sites. This substitution pattern is distinct from the more common 4-substituted or 2-substituted analogs, enabling the synthesis of libraries with unique topological diversity for high-throughput screening .

Computational Chemistry: Benchmark Molecule for QSAR Model Validation

The availability of computed descriptors (MW 218.21, TPSA 59.67 Ų, LogP 2.65) and the existence of closely matched comparators (thiophene analog TPSA 74.8 Ų, LogP 2.7) make this compound a useful test case for validating quantitative structure-activity relationship (QSAR) models that predict the impact of heteroatom substitution on permeability and solubility [1].

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